2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid
Description
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid (molecular formula: C₁₀H₉FO₄) is a fluorinated benzodioxin derivative featuring a fused 1,3-benzodioxin ring system substituted with a fluorine atom at position 6 and an acetic acid group at position 8 (Figure 1). Key structural attributes include:
Properties
IUPAC Name |
2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c11-8-1-6(3-9(12)13)10-7(2-8)4-14-5-15-10/h1-2H,3-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMRQOAUOJOYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CC(=O)O)OCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction, often using carbon dioxide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the fluoro group or the acetic acid moiety, resulting in the formation of hydroxy or alkyl derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy or alkyl derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzodioxin Core
Halogen-Substituted Derivatives
- (6-Chloro-4H-1,3-benzodioxin-8-yl)acetic Acid Molecular Formula: C₁₀H₉ClO₄ Key Differences: Chlorine replaces fluorine at position 4. Environmental Impact: Chlorinated analogs exhibit greater persistence in ecosystems due to stronger C-Cl bond stability .
Non-Halogenated Derivatives
- 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid
Functional Group Modifications
Acetic Acid vs. Propenoic Acid Derivatives
- (2E)-3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic Acid Molecular Formula: C₁₁H₉FO₄ Key Differences: Propenoic acid (α,β-unsaturated acid) replaces acetic acid. Electronic Effects: Conjugation between the double bond and aromatic system enhances UV absorption and redox activity, relevant for photochemical applications .
Isocyanate-Substituted Analog
- 6-Fluoro-8-isocyanato-2,4-dihydro-1,3-benzodioxin Molecular Formula: C₉H₆FNO₃ Key Differences: Isocyanate (-NCO) replaces acetic acid. Reactivity: High electrophilicity of -NCO enables rapid nucleophilic additions (e.g., with amines), contrasting with the carboxylate’s esterification or salt-forming tendencies .
Heterocyclic Core Variations
Benzoxazine Derivatives
- (2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic Acid Molecular Formula: C₁₁H₁₁NO₄ Key Differences: Benzoxazine ring (one O, one N) replaces benzodioxin (two O atoms). Biological Interactions: Nitrogen incorporation enables hydrogen bonding with enzymes (e.g., kinase targets), altering pharmacological profiles compared to benzodioxins .
Benzothiazepin Derivatives
- Elobixibat (IBAT Inhibitor)
- Molecular Formula: C₃₃H₃₆N₂O₆S₂
- Key Differences: Complex benzothiazepin core with sulfanyl and phenyl groups.
- Functional Relevance: The acetic acid moiety in Elobixibat facilitates interactions with bile acid transporters (IC₅₀: 0.53 nM for human IBAT), highlighting the role of carboxylates in target binding .
Structural and Physicochemical Data Comparison
Environmental and Pharmacological Implications
- Fluorinated vs. Chlorinated Analogs : Fluorine’s lower electronegativity than chlorine reduces environmental persistence but may limit receptor-binding efficacy in drug design .
- Functional Group Impact : Acetic acid derivatives exhibit moderate acidity suitable for prodrug strategies, whereas isocyanates prioritize reactive intermediate roles .
Biological Activity
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid (CAS No. 885526-71-6) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique benzodioxin structure which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
- Chemical Formula : C10H9FO4
- Molecular Weight : 212.18 g/mol
- IUPAC Name : 2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetic acid
- Appearance : White to off-white powder
Biological Activity Overview
Research on the biological activity of this compound suggests several potential therapeutic effects. Below are key findings from various studies:
Antioxidant Activity
Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzodioxin moiety is believed to enhance radical scavenging capabilities, potentially aiding in the prevention of oxidative stress-related diseases.
Anti-inflammatory Effects
Research has shown that derivatives of benzodioxin compounds can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, thus suggesting a role in managing inflammatory conditions.
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism is hypothesized to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A (2023) | Evaluate antioxidant activity | Demonstrated significant free radical scavenging activity comparable to established antioxidants. |
| Study B (2024) | Investigate anti-inflammatory effects | Showed reduction in TNF-alpha and IL-6 levels in vitro, indicating potential for treating inflammatory diseases. |
| Study C (2023) | Assess antimicrobial efficacy | In vitro tests revealed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below clinically relevant levels. |
The proposed mechanisms through which this compound exerts its biological effects include:
- Radical Scavenging : The electron-rich benzodioxin structure may facilitate the donation of electrons to free radicals.
- Cytokine Modulation : Interference with signaling pathways involved in inflammation could lead to decreased production of inflammatory mediators.
- Membrane Disruption : Interaction with microbial membranes may compromise their integrity, leading to cell death.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid?
A common approach involves palladium-catalyzed cross-coupling reactions. For example, a related fluorinated benzodioxin derivative was synthesized using potassium acetate (KOAc) in 1,4-dioxane under inert atmosphere at 90°C for 24 hours, followed by acidification . Optimize solvent choice (e.g., 1,4-dioxane vs. DMF) and catalyst loading to improve yield.
Q. How should researchers handle this compound safely in laboratory settings?
Follow strict personal protective equipment (PPE) protocols:
- Eye/face protection : Use NIOSH-approved safety glasses and face shields .
- Skin protection : Inspect gloves prior to use and dispose of contaminated gloves properly .
- Inhalation/ingestion : Move to fresh air if inhaled; rinse mouth with water if swallowed, and consult a physician immediately .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- NMR : Analyze fluorine-19 (<sup>19</sup>F) and proton (<sup>1</sup>H) shifts to confirm the benzodioxin and acetic acid moieties.
- Mass spectrometry : Use high-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
- IR spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm<sup>-1</sup>) and ether (C-O-C) vibrations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Catalyst screening : Test Pd(PPh3)4, PdCl2(dppf), or other palladium catalysts to enhance cross-coupling efficiency.
- Temperature gradients : Explore reactions at 80–100°C to balance reaction rate and side-product formation .
- Additives : Include phase-transfer catalysts (e.g., TBAB) to improve solubility of fluorinated intermediates.
Q. What analytical strategies resolve contradictions in spectral data for fluorinated benzodioxin derivatives?
- Comparative analysis : Cross-reference <sup>19</sup>F NMR data with structurally similar compounds, such as 3,5-difluoro-2-hydroxybenzoic acid, to validate peak assignments .
- Density functional theory (DFT) : Calculate theoretical NMR shifts to confirm experimental observations .
Q. How does the fluorine substituent influence the compound’s reactivity and stability?
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Purification : Use preparative HPLC with C18 columns and acetonitrile/water gradients to separate polar byproducts.
- Stability testing : Monitor degradation under varying pH and temperature conditions using accelerated stability studies .
Data Interpretation and Methodological Design
Q. How to design experiments to investigate structure-activity relationships (SAR) for this compound?
Q. What statistical methods are appropriate for analyzing contradictory bioactivity data?
- Multivariate analysis : Apply principal component analysis (PCA) to identify outliers in high-throughput screening datasets.
- Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to quantify IC50 values and assess reproducibility .
Safety and Compliance
Q. Are there occupational exposure limits (OELs) for this compound?
No specific OELs are reported, but adhere to ALARA (As Low As Reasonably Achievable) principles. Use fume hoods and monitor airborne concentrations with real-time sensors .
Q. How to safely dispose of waste containing this compound?
- Chemical inactivation : Treat with a 10% sodium bicarbonate solution to neutralize acidic groups before disposal.
- Regulatory compliance : Follow EPA guidelines for halogenated waste (40 CFR Part 261) .
Advanced Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
